molecular formula C15H15N5O2 B509375 N-(2-ethyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide CAS No. 861233-68-3

N-(2-ethyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide

Cat. No.: B509375
CAS No.: 861233-68-3
M. Wt: 297.31g/mol
InChI Key: FWAMOXPSCJXJQF-UHFFFAOYSA-N
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Description

N-(2-ethyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to mimic carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide typically involves a multi-step process. One common method includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

N-(2-ethyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-ethyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethyl-2H-tetrazol-5-yl)pentanamide
  • N,N-dimethyl-2-[(phenyl)(1H-tetrazol-1-yl)methyl]hydrazine-1-carboxamide

Uniqueness

N-(2-ethyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide is unique due to its specific combination of the tetrazole ring and the naphthalene moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

861233-68-3

Molecular Formula

C15H15N5O2

Molecular Weight

297.31g/mol

IUPAC Name

N-(2-ethyltetrazol-5-yl)-3-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C15H15N5O2/c1-3-20-18-15(17-19-20)16-14(21)12-8-10-6-4-5-7-11(10)9-13(12)22-2/h4-9H,3H2,1-2H3,(H,16,18,21)

InChI Key

FWAMOXPSCJXJQF-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NC(=O)C2=CC3=CC=CC=C3C=C2OC

Canonical SMILES

CCN1N=C(N=N1)NC(=O)C2=CC3=CC=CC=C3C=C2OC

Origin of Product

United States

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